molecular formula C11H7FN2S B3034711 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile CAS No. 210356-63-1

3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile

Cat. No. B3034711
M. Wt: 218.25 g/mol
InChI Key: TYZQYMLLLAZYPN-UHFFFAOYSA-N
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Description

While the specific compound "3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile" is not directly mentioned in the provided papers, we can infer some information based on similar compounds that have been synthesized and characterized. Thiophene derivatives are known for their diverse biological activities and are often used in pharmaceuticals and materials science. The presence of a fluorophenyl group suggests potential for increased biological activity or specificity due to the electron-withdrawing nature of the fluorine atom.

Synthesis Analysis

The synthesis of thiophene derivatives typically involves multistep reactions, as seen in the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile using the Gewald synthesis technique followed by a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Similarly, the synthesis of 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involved a multicomponent reaction, indicating that a similar approach could be used for the synthesis of 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . X-ray crystallography provides detailed information about the crystal structure, as seen in the analysis of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile and other similar compounds . These techniques would likely be employed to analyze the molecular structure of 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, forming Schiff bases and other heterocyclic compounds . The reactivity of the amino group and the nitrile group in the thiophene ring can lead to a wide range of chemical transformations, potentially yielding compounds with significant biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, can be influenced by substituents on the thiophene ring. The presence of a fluorophenyl group could affect these properties, potentially enhancing the compound's biological activity or altering its pharmacokinetic profile. The crystal structures often reveal stabilizing interactions such as hydrogen bonds and π-π interactions, which can influence the compound's properties and reactivity .

Scientific Research Applications

Antimicrobial Activity

A study by Puthran et al. (2019) synthesized novel Schiff bases using derivatives similar to 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile. The compounds were screened for in vitro antimicrobial activity, with some showing excellent activity compared to other derivatives. This indicates potential applications in developing antimicrobial agents (Puthran et al., 2019).

Synthesis of New Chemical Compounds

Research by Ali et al. (2016) focused on the aldol condensation of related compounds, leading to the creation of new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives. This work demonstrates the utility of similar compounds in the synthesis of a variety of chemically significant derivatives (Ali et al., 2016).

Structural and Molecular Studies

Studies by Mendonça Júnior et al. (2010) on similar compounds focused on their structural characteristics. Understanding the molecular and crystal structure of these compounds can provide insights into their physical properties and potential applications in material science (Mendonça Júnior et al., 2010).

Electrochemical and Photophysical Properties

Yildiz et al. (2017) investigated the electrochemical and photophysical properties of thiophene-based imine compounds, revealing their potential in electronic and photonic applications. Such studies are crucial for developing new materials for electronic devices (Yildiz et al., 2017).

Antitubercular Activity

The work by Obu et al. (2021) on 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, a compound structurally related to 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile, demonstrated potential anti-tubercular activity. This highlights the possible use of these compounds in pharmaceutical applications targeting tuberculosis (Obu et al., 2021).

properties

IUPAC Name

3-amino-5-(4-fluorophenyl)thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2S/c12-8-3-1-7(2-4-8)10-5-9(14)11(6-13)15-10/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZQYMLLLAZYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70943339
Record name 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile

CAS RN

210356-63-1, 175137-39-0
Record name 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-39-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Batsyts, M Shehedyn, EA Goreshnik… - European Journal of …, 2019 - Wiley Online Library
2‐Bromo‐2‐chloro‐3‐arylpropanenitriles can be prepared by Meerwein reaction from 2‐chloroacrylonitrile and various aryldiazonium salts under copper(II) bromide catalysis. They …

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